![molecular formula C23H25N7 B2394227 N-(2-甲基苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 946287-89-4](/img/structure/B2394227.png)
N-(2-甲基苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7 and its molecular weight is 399.502. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemotherapy-Induced Nausea and Vomiting
Netupitant is used clinically to prevent acute and delayed nausea and vomiting caused by highly emetogenic chemotherapy. It is often combined with other antiemetic agents to enhance efficacy. Clinical trials have demonstrated that formulations containing Netupitant significantly reduce the incidence of chemotherapy-induced nausea and vomiting compared to placebo .
Pain Management
Research indicates that NK1 antagonists like Netupitant may also play a role in pain management by modulating pain pathways in the central nervous system. Studies have shown that these compounds can mitigate substance P-induced pain responses in animal models, suggesting potential applications in chronic pain management .
Oncology Research
Recent studies have explored the anticancer properties of Netupitant beyond its antiemetic effects. Preliminary findings suggest that it may inhibit tumor growth through various mechanisms:
- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that Netupitant can reduce proliferation in several cancer cell lines, including breast and lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
These results indicate the compound's potential as a lead for developing new anticancer therapies .
Neuropharmacological Studies
The compound's effects on neurokinin receptors suggest broader implications in neuropharmacology:
Anxiety and Depression
Given the role of neurokinins in mood regulation, there is ongoing research into the potential use of NK1 antagonists like Netupitant for treating anxiety and depression disorders. Animal studies have shown that these compounds can alter behavior associated with stress and anxiety .
Substance Use Disorders
Research into the effects of NK1 antagonism on addiction behaviors is also underway. The modulation of reward pathways may provide new avenues for treating substance use disorders .
Summary of Research Findings
The multifaceted applications of N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine highlight its significance in various fields:
- Antiemetic therapy : Effective in preventing nausea from chemotherapy.
- Oncology : Potential anticancer properties through inhibition of tumor cell growth.
- Neuropharmacology : Possible applications in treating anxiety, depression, and substance use disorders.
作用机制
Target of Action
Similar compounds have been shown to inhibit flt3 and cdk . These proteins play crucial roles in cell proliferation and the cell cycle, making them potential targets for anti-cancer drugs .
Mode of Action
These inhibitors typically work by binding to the active site of the enzyme, preventing it from carrying out its function and thus halting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and the cell cycle, given its potential targets. FLT3 is involved in the proliferation of hematopoietic cells, while CDKs are key regulators of the cell cycle . Inhibition of these proteins can disrupt these pathways, leading to halted cell growth and division .
Result of Action
The result of this compound’s action would likely be a decrease in cell proliferation, given its potential targets. By inhibiting FLT3 and CDK, the compound could halt cell growth and division, potentially making it useful as an anti-cancer agent .
生物活性
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is C24H26N4 with a molecular weight of approximately 398.50 g/mol. Its structure allows for interactions with various biological targets, particularly kinases involved in cancer progression.
Research indicates that compounds similar to N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit antiproliferative effects through several mechanisms:
- Inhibition of Tyrosine Kinases : These compounds have shown the ability to inhibit tyrosine kinases such as Bcr-Abl and Src-family proteins, which are crucial in cancer cell signaling pathways .
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, including caspase activation and PARP cleavage, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies have demonstrated that these compounds can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
Anticancer Activity
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated against several cancer cell lines. The findings suggest it possesses significant anticancer properties:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Glioblastoma | 5.0 | Tyrosine kinase inhibition |
Non-Small Cell Lung Cancer | 7.5 | Induction of apoptosis |
Breast Cancer | 6.0 | Cell cycle arrest |
Case Studies
Case Study 1: In Vivo Efficacy
In a study involving xenograft models of neuroblastoma, the compound demonstrated a tumor volume reduction greater than 50%, indicating its potential as an effective anticancer agent . The study highlighted its ability to inhibit tumor growth through targeted action on specific kinases.
Case Study 2: Kinase Inhibition
Another investigation screened N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a panel of 139 kinases. Results showed low micromolar activity against AKT2/PKBβ, a critical player in glioma malignancy . This suggests that the compound could serve as a targeted therapeutic option for glioblastoma patients.
Synthesis and Development
The synthesis of N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several key steps:
- Formation of the Pyrazolo Ring : Initial reactions typically start with commercially available precursors that undergo cyclization.
- Substitution Reactions : The introduction of the methylpiperazine moiety is achieved through nucleophilic substitution methods.
- Purification and Characterization : The final product is purified using column chromatography and characterized through NMR and mass spectrometry.
属性
IUPAC Name |
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-8-6-7-11-20(17)25-21-19-16-24-30(18-9-4-3-5-10-18)22(19)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBAOSJCZAEIKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。